N-[3-(4-chlorophenyl)imidazo[1,2-a]pyridin-8-yl]-2-fluorobenzamide
Description
This compound features an imidazo[1,2-a]pyridine core substituted with a 4-chlorophenyl group at position 3 and a 2-fluorobenzamide at position 8. The structural design aims to balance electronic effects (via halogenation) and steric bulk to optimize target binding and pharmacokinetic properties.
Properties
IUPAC Name |
N-[3-(4-chlorophenyl)imidazo[1,2-a]pyridin-8-yl]-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClFN3O/c21-14-9-7-13(8-10-14)18-12-23-19-17(6-3-11-25(18)19)24-20(26)15-4-1-2-5-16(15)22/h1-12H,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNDJMWAKQMYSRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CN3C2=NC=C3C4=CC=C(C=C4)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-chlorophenyl)imidazo[1,2-a]pyridin-8-yl]-2-fluorobenzamide typically involves multistep reactions. One common approach is the condensation of 4-chlorobenzaldehyde with 2-aminopyridine to form the imidazo[1,2-a]pyridine core. This intermediate is then reacted with 2-fluorobenzoyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-chlorophenyl)imidazo[1,2-a]pyridin-8-yl]-2-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzamide moiety, often using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines .
Scientific Research Applications
Cancer Therapy
N-[3-(4-chlorophenyl)imidazo[1,2-a]pyridin-8-yl]-2-fluorobenzamide has shown promising results in the treatment of various cancers. Its structure suggests potential interactions with biological targets involved in tumor growth and proliferation.
Case Studies and Findings
- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against leukemia cell lines. For instance, derivatives related to this compound have demonstrated IC50 values ranging from 1.54 µM to 4.23 µM against different leukemia cell lines such as MV4-11 and K562 . This suggests its potential as a lead compound for developing new anticancer agents.
- Mechanism of Action : The underlying mechanisms of its anticancer activity appear to be distinct from traditional pathways like tubulin polymerization or Src inhibition, indicating a unique mode of action that could be exploited for therapeutic purposes .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes that are crucial in various biochemical pathways.
Enzyme Targets
Pharmacological Applications
Beyond cancer treatment and enzyme inhibition, this compound may have broader pharmacological implications.
Potential Uses
- Targeting Kinases : The compound's structure suggests it could interact with various kinases involved in cancer signaling pathways. For instance, similar imidazo[1,2-a]pyridine derivatives have been reported to inhibit c-KIT kinase mutations associated with gastrointestinal stromal tumors (GISTs) . This opens avenues for further research into its efficacy against other kinase-related malignancies.
Summary of Research Findings
Mechanism of Action
The mechanism of action of N-[3-(4-chlorophenyl)imidazo[1,2-a]pyridin-8-yl]-2-fluorobenzamide involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table summarizes key analogs and their distinguishing features:
Key Observations:
- Substituent Position : The target’s 3-(4-chlorophenyl) and 8-benzamide substituents differ from analogs like Cpd S8 (positions 2 and 6) and Cpd 26 (position 2 pyrrolidine), which may alter binding pocket interactions .
- Halogenation : The 2-fluorobenzamide in the target contrasts with 4-Fluoro-N-(8-methyl-2-phenyl...) (), where the fluoro is para to the amide. Ortho-fluorination may enhance metabolic stability by steric hindrance .
Pharmacological and ADME Profiles
Limited pharmacological data are available in the evidence, but inferences can be drawn:
- Its N-methyl amide may improve solubility but reduce target affinity compared to the target’s unmodified benzamide .
- Cpd 26 () includes a pyrrolidine-carbonyl group, which could enhance lipophilicity and membrane permeability but increase CYP450 metabolism risk .
Biological Activity
N-[3-(4-chlorophenyl)imidazo[1,2-a]pyridin-8-yl]-2-fluorobenzamide, also known by its CAS number 439096-62-5, is a compound of interest due to its potential biological activities, particularly in the field of cancer therapy. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
- Molecular Formula : CHClFNO
- Molecular Weight : 365.79 g/mol
- CAS Number : 439096-62-5
Structure
The compound features an imidazo[1,2-a]pyridine moiety substituted with a 4-chlorophenyl group and a 2-fluorobenzamide group, contributing to its unique biological properties.
- Kinase Inhibition : Recent studies have indicated that compounds similar to this compound exhibit inhibitory effects on various kinases involved in cancer progression. For instance, derivatives of benzamides have shown moderate to high potency in inhibiting RET kinase activity, suggesting that this compound may share similar properties .
- Cell Proliferation Inhibition : The compound has demonstrated the ability to inhibit cell proliferation in cancer models. This is particularly relevant in the context of RET wildtype and gatekeeper mutation-driven cancers, where it has been shown to reduce cell viability significantly .
Efficacy Studies
A summary of findings from various studies is presented in the table below:
Case Studies
- Cancer Therapy Applications : In a study evaluating benzamide derivatives for cancer treatment, compounds similar to this compound were found to effectively inhibit RET kinase activity both at molecular and cellular levels. This suggests a promising avenue for further development as anti-cancer agents .
- GABA Receptor Interaction : Another investigation into imidazopyridine derivatives highlighted their selective interaction with GABAA receptors, indicating potential applications in neurological disorders alongside their anti-cancer properties .
Q & A
Basic Research Question
- X-ray crystallography resolves the 3D arrangement, confirming the imidazo[1,2-a]pyridine scaffold and substituent orientations. For example, a related BTK kinase inhibitor complex (PDB: 8HZ) shows π-π stacking between the chlorophenyl group and kinase residues .
- NMR spectroscopy identifies key protons (e.g., aromatic δ 7.38–8.62 ppm) and coupling constants (J = 6.4–7.6 Hz) to confirm regiochemistry .
- Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···O hydrogen bonds) critical for crystal packing .
What in vitro and in vivo models are used to evaluate its biological activity, particularly kinase inhibition?
Advanced Research Question
- Kinase inhibition assays: BTK kinase inhibition is measured via IC values using fluorescence polarization (FP) assays. A structurally similar compound (PDB: N66) showed IC = 16.8 nM in rheumatoid arthritis models .
- Anticancer activity: MTT assays on cancer cell lines (e.g., MCF-7) evaluate cytotoxicity, with IC values compared to controls like cisplatin .
- In vivo models: Antiulcer activity is tested in rodent gastric secretion models, measuring reductions in H/K-ATPase activity .
How do computational methods like DFT and molecular docking contribute to understanding its mechanism?
Advanced Research Question
- DFT calculations predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites. For example, the 4-chlorophenyl group’s electron-withdrawing nature increases electrophilicity at the imidazo nitrogen .
- Molecular docking (e.g., AutoDock Vina) simulates binding to BTK kinase, revealing key interactions:
- Hydrogen bonding between the fluorobenzamide carbonyl and Lys430.
- Hydrophobic contacts with Tyr476 and Phe413 .
What structure-activity relationship (SAR) insights guide the optimization of its pharmacological profile?
Advanced Research Question
- Substituent effects:
- Bioisosteric replacements: Replacing bromine with methylamino groups (e.g., in compound 8Q5) boosts solubility without compromising potency .
How can researchers resolve contradictions in reported biological activity data across studies?
Advanced Research Question
Discrepancies in IC values (e.g., 16.8 nM vs. 38.1 nM for similar compounds) may arise from:
- Assay variability: Differences in ATP concentrations in kinase assays .
- Cell line specificity: Variations in membrane permeability or efflux pump expression (e.g., MDR1 in cancer cells) .
- Metabolic stability: Thiocyanate metabolite formation (observed in antiulcer analogs) can alter in vivo efficacy .
Methodological Recommendations:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
